

"New Red" Prodigiosin-like Pigment from Micrococcus

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Compound of Interest				
Compound Name:	New Red			
Cat. No.:	B12360722	Get Quote		

A novel red pigment with structural similarities to prodigiosins has been isolated from an alkalophilic Micrococcus species.[1] Prodigiosins are a family of tripyrrole red pigments known for their broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1] This "**New Red**" pigment is a potent antioxidant, and its diverse biological activities are a subject of ongoing research.[1]

Anticancer Activity and Potential Biological Targets

Prodigiosins have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, while exhibiting lower toxicity towards normal cells. The anticancer mechanism is multifaceted and involves several key biological processes and molecular targets.

1.1.1. Induction of Apoptosis

A primary mechanism of the anticancer activity of prodigiosin-like compounds is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through both caspase-dependent and -independent pathways.

• Intrinsic (Mitochondrial) Pathway: The "**New Red**" pigment likely targets the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Prodigiosins have been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane





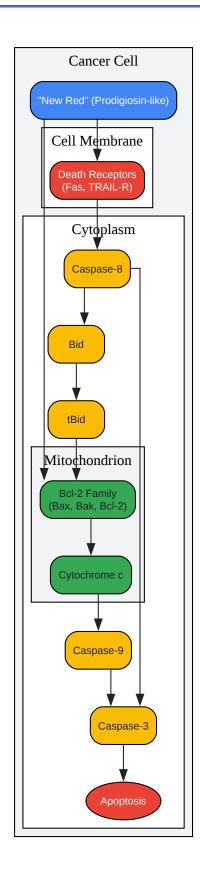


permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately leading to apoptosis.

- Extrinsic (Death Receptor) Pathway: Some studies suggest that prodigiosins can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors like Fas and TRAIL receptors on the surface of cancer cells.
- Endoplasmic Reticulum (ER) Stress: Prodigiosins can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates apoptotic signaling pathways.

Signaling Pathway for Prodigiosin-Induced Apoptosis





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Caption: Signaling pathway of "New Red" induced apoptosis.



1.1.2. Cell Cycle Arrest

Prodigiosin-like compounds can induce cell cycle arrest at various phases (G1, S, or G2/M) in different cancer cell lines. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

1.1.3. Induction of Reactive Oxygen Species (ROS)

"New Red" can induce the production of ROS within cancer cells. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis.

1.1.4. DNA Damage

Prodigiosins can cause DNA damage, potentially through intercalation into the DNA helix or through the generation of ROS. This DNA damage can activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

Compound Family	Cell Line	IC50 (μM)	Reference
Prodigiosins	Various Cancer Cell Lines	2.1 (average)	[2]

Antibacterial Activity and Potential Biological Targets

The "**New Red**" pigment and other prodigiosins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

1.2.1. Disruption of Cell Membrane Integrity

The lipophilic nature of prodigiosins allows them to insert into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

1.2.2. Inhibition of Biofilm Formation



"New Red" can inhibit the formation of biofilms, which are communities of bacteria encased in a protective matrix. This is a crucial aspect of their antibacterial activity, as biofilms are notoriously resistant to conventional antibiotics.

1.2.3. Inhibition of Virulence Factors

Prodigiosins can inhibit the production of bacterial virulence factors, such as proteases and hemolysins, which are essential for bacterial pathogenesis.

1.2.4. DNA Cleavage and Inhibition of DNA Gyrase

Similar to their anticancer effects, prodigiosins can cause DNA damage in bacteria. They may also inhibit DNA gyrase, an essential enzyme for DNA replication in bacteria.

1.2.5. Targeting Porin Proteins

In Gram-negative bacteria, prodigiosins may target outer membrane proteins like OmpF porins, which are involved in the transport of molecules across the outer membrane.

Experimental Workflow for Antibacterial Activity Screening

Caption: Workflow for antibacterial screening of "New Red".

Quantitative Data on Antibacterial Activity

Bacterial Strain	MIC (μg/mL)	Reference
Escherichia coli NCIM 2065	15.9 ± 0.31	[3]

Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity.

- Seed cells in a 96-well plate and incubate overnight.
- Treat cells with various concentrations of "New Red" for 24-72 hours.



- Add MTT solution to each well and incubate for 2-4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

1.3.2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Prepare a serial dilution of "**New Red**" in a liquid growth medium in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension.
- Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

"New Red" Dipuupehedione from Hyrtios sp.

Dipuupehedione is a cytotoxic red dimer isolated from the New Caledonian marine sponge Hyrtios sp.[4]

Cytotoxic Activity

Dipuupehedione has demonstrated cytotoxic activity against KB (human oral epidermoid carcinoma) cells.

Quantitative Data on Cytotoxic Activity

Compound	Cell Line	IC50 (µg/mL)	Reference
Dipuupehedione	KB cells	3	[5]



Further research is required to elucidate the specific biological targets and the mechanism of action of Dipuupehedione's cytotoxic effects. Its unique dimeric structure suggests a potentially novel mechanism of action that warrants further investigation for drug development purposes.

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